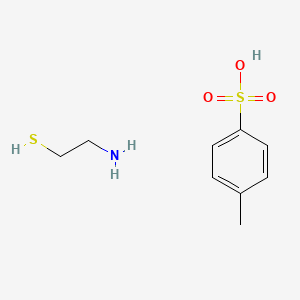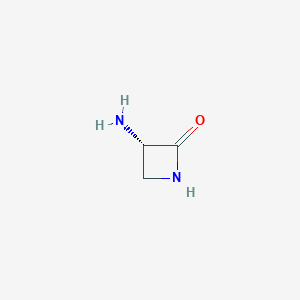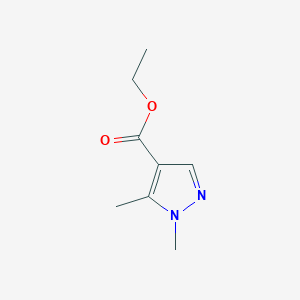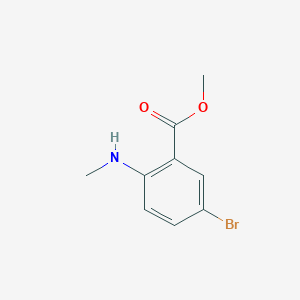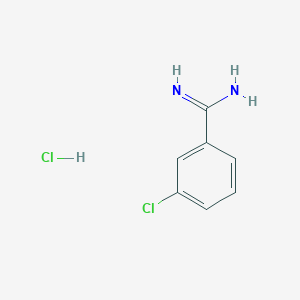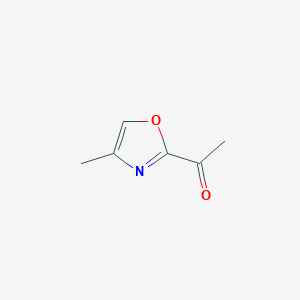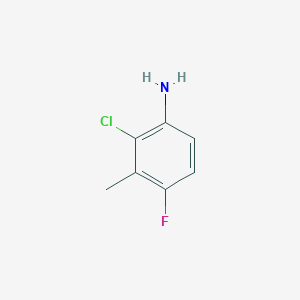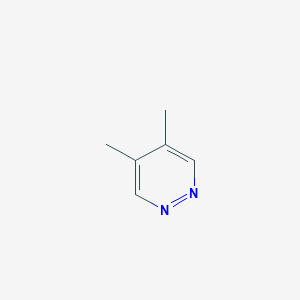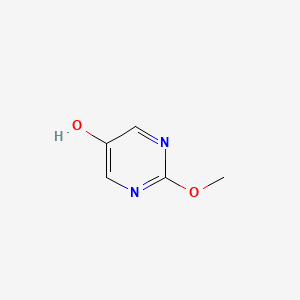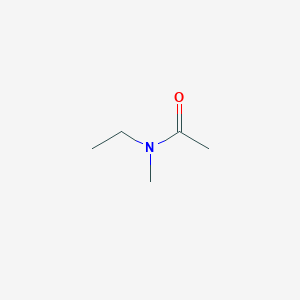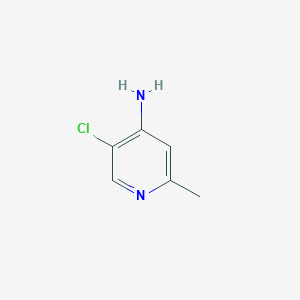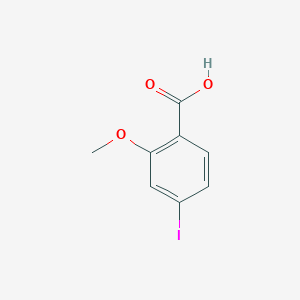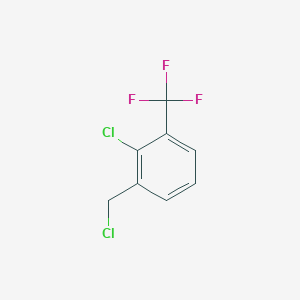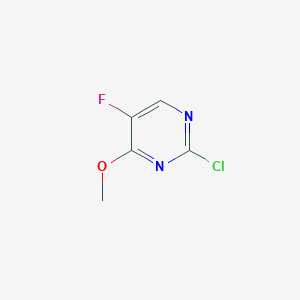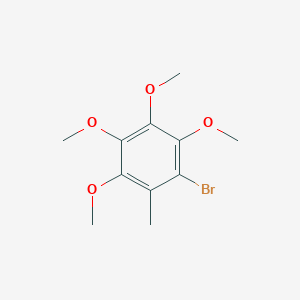
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Descripción general
Descripción
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a chemical compound with the molecular formula C11H15BrO4 . It is commonly used in various fields of research and industry.
Synthesis Analysis
The synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene involves a stirred solution of 1,2,3,4-tetramethoxy-5-methylbenzene. A solution of bromine is slowly added to this mixture, which is then stirred at room temperature for 1 hour .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is represented by the linear formula C11H15BrO4 . More detailed structural analysis may be found in specific technical documents and peer-reviewed papers .Physical And Chemical Properties Analysis
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a white crystalline solid with a slight odor. It has a molecular weight of 291.14 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Ring Expansion and Synthesis Applications
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene has been utilized in ring expansion processes to create complex cyclic structures. A notable application involves its treatment to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating its potential in synthesizing novel organometallic compounds with intricate ring systems. This process highlights the compound's utility in expanding molecular frameworks and exploring new chemical spaces (Agou et al., 2015).
Polymer Synthesis
It has been involved in the synthesis of hyperbranched polyethers, showcasing its role in polymer chemistry. By undergoing self-condensation reactions, it contributes to the formation of polymers with significant molecular weights and functional groups that are amenable to further modifications. This application underscores the compound's versatility in creating materials with potential for diverse technological applications (Uhrich et al., 1992).
Organic Electronics
In the domain of organic electronics, particularly in polymer solar cells, 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene derivatives have been explored for their ability to form charge transfer complexes, significantly enhancing the electron transfer processes. This application is crucial for improving the efficiency of organic photovoltaic devices, demonstrating the compound's potential in the development of renewable energy technologies (Fu et al., 2015).
Advanced Material Synthesis
The compound has been used in the synthesis of advanced materials, such as electron acceptors in polymer solar cells, offering alternatives to conventional materials with potentially higher performance and efficiency. Its modification and incorporation into novel materials underscore its importance in the field of materials science and engineering (Jin et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-6-7(12)9(14-3)11(16-5)10(15-4)8(6)13-2/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOTLCIUAYGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502579 | |
| Record name | 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |
CAS RN |
73875-27-1 | |
| Record name | 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

